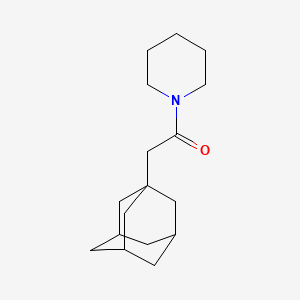

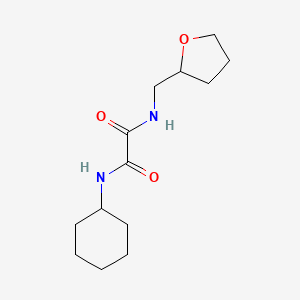

![molecular formula C18H19N5O3S B2505233 N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1223853-56-2](/img/structure/B2505233.png)

N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a heterocyclic structure that is part of a broader class of compounds known for their potential as human A(3) (hA(3)) adenosine receptor antagonists. These compounds are of significant interest due to their selectivity and pharmacological profile, which makes them candidates for therapeutic applications. The significance of the 2-furyl ring and its substitution with aryl groups has been explored to enhance the selectivity and overcome metabolic issues associated with the furan ring .

Synthesis Analysis

The synthesis of related pyrazolo-triazolo-pyrimidines involves the substitution of the C(2)-furyl ring with an aryl group, which has been shown to enhance the pharmacological profile and selectivity of these compounds. The most potent derivatives in this series exhibit low nanomolar affinity for the hA(3) receptor, with one particular compound demonstrating a K(i) of 0.108 nM and excellent selectivity over other adenosine receptor subtypes . This suggests that the synthesis strategy focusing on ring substitution is effective in improving the desired properties of these compounds.

Molecular Structure Analysis

The molecular structure of these compounds, particularly the pyrazolo-triazolo-pyrimidines, has been investigated through receptor-driven molecular modeling. This approach is based on a model of the A(3) receptor derived from the crystallographic structure of the human A(2A) receptor. The modeling supports the experimental binding data and helps to justify the observed selectivity against other receptor subtypes. The presence of the aryl group in place of the C(2)-furyl ring is a key factor in the enhanced selectivity .

Chemical Reactions Analysis

Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine, have been studied for their chemical reactions, including alkylation at the N(3)-position and the generation of ylides. These ylides can undergo thermolysis to yield 2-cyanamido-pyrimidines or, in the case of N(3)-phenylacyliminium salts, can lead to ring transformation reactions producing various heterocyclic structures such as oxazolones and imidazol-2-ylpyrimidines. The reaction mechanisms for these transformations have been discussed, providing insight into the chemical behavior of triazolo-pyrimidine derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds suggest that these molecules are likely to have high affinity and selectivity for the hA(3) receptor, which is a desirable trait for potential therapeutic agents. The stability and reactivity of the compound can be inferred from the synthesis and reaction analysis, indicating that the compound is amenable to chemical modifications that could further enhance its pharmacological profile .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The synthesis and evaluation of compounds related to "N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide" have demonstrated significant antitumor activity. For instance, compounds with a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core exhibited strong antiproliferative activity against a panel of 60 human tumor cell lines at nanomolar concentrations, highlighting their potential as anticancer agents (Lauria et al., 2013). Additionally, new series of compounds, including those synthesized through modifications of related structures, showed promising antitumor activities, suggesting the significance of structural variations in enhancing therapeutic potential (Abdelhamid et al., 2016).

Antibacterial Activity

Research has also explored the antibacterial properties of compounds within the same class, indicating potential applications beyond oncology. For example, certain derivatives demonstrated substantial antibacterial activity against a range of Gram-positive and Gram-negative bacteria, suggesting these compounds could be developed as new antibacterial agents (Prakash et al., 2007). This highlights the broad spectrum of biological activities that compounds related to "this compound" might possess.

Structural and Synthetic Studies

Significant effort has been dedicated to the structural elucidation and synthetic strategies of related compounds, which are crucial for understanding their mechanism of action and improving their biological activities. Innovations in synthesis, such as the development of new synthetic routes or the discovery of novel reactions, contribute to the expansion of this compound class and its potential applications in medicine and biology. Studies have detailed efficient synthesis methods and the characterization of these compounds, providing foundational knowledge for further research and development (Lahmidi et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of this compound are yet to be identified. Similar compounds have shown cytotoxic effects towards lung carcinoma cell lines .

Mode of Action

It has been suggested that the compound interacts with its targets, leading to cytotoxic effects . The compound’s structure, particularly the presence of the furan ring and the pyrazol-4-yl group, may play a role in its interaction with its targets .

Biochemical Pathways

Similar compounds have been shown to affect various cellular processes, leading to cytotoxic effects

Result of Action

The compound has been shown to have cytotoxic effects, particularly against lung carcinoma cell lines . This suggests that the compound may have potential as a therapeutic agent for lung cancer.

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-2-8-22-17(25)16-13(7-10-27-16)23-14(20-21-18(22)23)5-6-15(24)19-11-12-4-3-9-26-12/h3-4,7,9-10H,2,5-6,8,11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFJISYJHOTWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2505150.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)

![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)

![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2505163.png)

![1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide](/img/structure/B2505172.png)

![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)